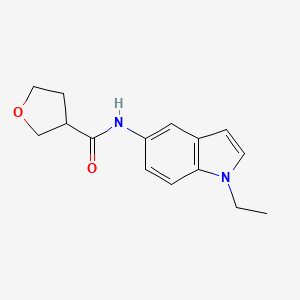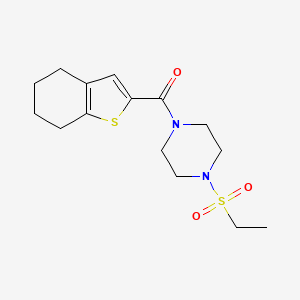![molecular formula C17H18N4O4S B7543065 4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543065.png)
4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as TCMDC-135051 and is known for its ability to inhibit the growth of cancer cells. In
作用機序
The mechanism of action of TCMDC-135051 involves its ability to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. By inhibiting the activity of HSP90, TCMDC-135051 destabilizes these oncogenic proteins, leading to their degradation and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, TCMDC-135051 has been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. TCMDC-135051 has also been shown to inhibit the growth of bacteria, including Mycobacterium tuberculosis, which is the causative agent of tuberculosis.
実験室実験の利点と制限
One of the advantages of TCMDC-135051 for lab experiments is its potency. This compound has been shown to be effective at low concentrations, making it a valuable tool for studying the mechanisms of cancer cell growth and apoptosis. However, one limitation of TCMDC-135051 is its solubility. This compound is relatively insoluble in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on TCMDC-135051. One area of interest is the development of new derivatives of this compound with improved solubility and potency. Another area of research is the identification of biomarkers that can predict the response of cancer cells to TCMDC-135051. Additionally, studies are needed to determine the safety and efficacy of this compound in animal models and in clinical trials. Overall, TCMDC-135051 has the potential to be a valuable tool for the development of new cancer therapies and the understanding of the mechanisms of cancer cell growth and apoptosis.
合成法
The synthesis of TCMDC-135051 involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction of 2,4-dichloromorpholine with 3-aminobenzoic acid to form 2,4-dichloromorpholine-3-carboxylic acid. This intermediate is then reacted with thiophene-2-carbonyl chloride to form 2,4-dichloromorpholine-3-(thiophene-2-carbonyl)carboxylic acid. The final step involves the reaction of this intermediate with 3-aminophenylboronic acid to form TCMDC-135051.
科学的研究の応用
TCMDC-135051 has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that TCMDC-135051 inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. This compound has been shown to be effective against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c18-15(22)13-10-21(6-7-25-13)17(24)20-12-4-1-3-11(9-12)19-16(23)14-5-2-8-26-14/h1-5,8-9,13H,6-7,10H2,(H2,18,22)(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFKVHANZUEQTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7543000.png)

![4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7543011.png)

![N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)


![1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone](/img/structure/B7543055.png)
![4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543067.png)
![1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7543071.png)

![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide](/img/structure/B7543085.png)
![1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea](/img/structure/B7543087.png)